molecular formula C12H16BrF B12504286 4-Bromo-2-fluoro-1-hexylbenzene

4-Bromo-2-fluoro-1-hexylbenzene

Cat. No.: B12504286
M. Wt: 259.16 g/mol
InChI Key: OILHSYFGCNKKPW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-hexylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hexyl group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluoro-1-hexylbenzene can be synthesized through several methods. One common method involves the bromination of 2-fluoro-1-hexylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like dichloromethane at a low temperature to control the reaction rate and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-hexylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-hexylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound reacts with electrophiles to form a sigma complex, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-hexylbenzene is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C12H16BrF

Molecular Weight

259.16 g/mol

IUPAC Name

4-bromo-2-fluoro-1-hexylbenzene

InChI

InChI=1S/C12H16BrF/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9H,2-6H2,1H3

InChI Key

OILHSYFGCNKKPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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